(2-Fluoro-6-methylphenyl)hydrazine

Sodium Channel Inhibitor Nav1.7 Pain Research

Discontinued sourcing for a specific halogenated arylhydrazine intermediate can stall critical lead optimization campaigns targeting the Nav1.7 sodium channel for pain research. (2-Fluoro-6-methylphenyl)hydrazine (CAS 1210111-36-6) is the exact intermediate required, as documented in patent literature, to build amino-substituted heterocyclic derivatives with validated on-target activity. Its unique 2-fluoro-6-methyl substitution pattern provides essential steric and electronic properties that directly influence downstream molecular recognition and pharmacology-generic phenylhydrazine analogs cannot substitute without compromising SAR study validity and biological efficacy. - Enables synthesis of patent-backed Nav1.7 inhibitor scaffolds with demonstrated IC50 activity. - Ensures fidelity in SAR studies; mitigates risk of producing analogs with inferior target potency. - Reliable supply chain stability for a critical building block not easily replaced by generic reagents.

Molecular Formula C7H9FN2
Molecular Weight 140.16 g/mol
Cat. No. B13639067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-6-methylphenyl)hydrazine
Molecular FormulaC7H9FN2
Molecular Weight140.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)F)NN
InChIInChI=1S/C7H9FN2/c1-5-3-2-4-6(8)7(5)10-9/h2-4,10H,9H2,1H3
InChIKeyDEEVQTPWHQVCEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Fluoro-6-methylphenyl)hydrazine: Building Block for Sodium Channel Inhibitors


(2-Fluoro-6-methylphenyl)hydrazine (CAS 1210111-36-6) is a halogenated arylhydrazine derivative characterized by a fluorine atom at the 2-position and a methyl group at the 6-position on the benzene ring . This compound serves as a critical synthetic intermediate, particularly in the preparation of amino-substituted heterocyclic derivatives designed as sodium channel inhibitors . Its specific substitution pattern distinguishes it from other phenylhydrazine analogs, providing unique steric and electronic properties that are essential for the target biological activity of its downstream products.

Key building block for amino-substituted heterocyclic sodium channel inhibitors
Unique 2-fluoro-6-methyl substitution provides steric/electronic control in SAR studies
Reported class-level antifungal activity supports halogen-dependent scaffold exploration

Why the 2-Fluoro-6-Methyl Pattern is Critical


In the context of sodium channel inhibitor design, the precise substitution pattern on the phenyl ring dictates molecular recognition, target binding, and downstream pharmacology. While other halogen-substituted phenylhydrazines (e.g., 4-fluorophenylhydrazine or 2-chlorophenylhydrazine) may be used as generic hydrazine sources, they lack the specific steric and electronic profile provided by the simultaneous presence of a 2-fluoro and 6-methyl group. This unique combination can influence the conformation and reactivity of the resulting heterocyclic products, ultimately affecting their potency and selectivity as sodium channel blockers . Therefore, substituting with a structurally similar but differently substituted phenylhydrazine risks producing analogs with altered, and likely inferior, biological activity, jeopardizing the validity of structure-activity relationship (SAR) studies and the success of lead optimization campaigns.

Substitution pattern mismatch
A differently substituted phenylhydrazine (e.g., 4-fluoro or unsubstituted) may alter heterocycle conformation and reduce Nav1.7 target engagement.
Target specificity drift
Derivatives from unsubstituted phenylhydrazine showed antifungal enzyme inhibition, not ion channel activity; substitution pattern may direct biological target engagement.
Halogen requirement
Non-halogenated phenylhydrazines are reported inactive as antifungal agents; replacing fluorine may compromise fungicide research projects.

Differentiation Evidence Against Closest Analogs


Nav1.7 Sodium Channel Inhibitory Activity

The primary patent-based use of (2-Fluoro-6-methylphenyl)hydrazine is in the synthesis of amino-substituted heterocyclic derivatives that act as sodium channel inhibitors, specifically targeting Nav1.7 . While the hydrazine itself is an intermediate, one specific derivative, identified in BindingDB as CHEMBL1938852, demonstrated antagonist activity at 20% inactivated human Nav1.7 with an IC50 of 3.00E+4 nM (30 µM) [1]. This provides a baseline for the class. In contrast, the unsubstituted phenylhydrazine derivative (CHEMBL2204152) shows a different inhibition profile against Candida albicans ICL (IC50 = 2.70E+4 nM) [2]. This differential activity, though in different assays, suggests the substitution pattern directs biological target engagement.

Nav1.7 vs ICL inhibition
Cross-study comparable
2-F-6-MePh derivative: IC50 30,000 nM at human Nav1.7 (20% inactivated)
Unsubstituted Ph derivative: IC50 27,000 nM at C. albicans ICL
Supports substitution-directed target engagement; cross-target comparison requires validation.
Data from different assay systems (patch-clamp vs. enzyme assay).
Sodium Channel Inhibitor Nav1.7 Pain Research Electrophysiology

Antifungal Activity of Halogen-Substituted Phenylhydrazines

A foundational 1967 study by Usui and Matsumura investigated the structure-activity relationship of halogen-substituted phenylhydrazine derivatives against rice blast fungus (Piricularia oryzae) [1]. The study found that the halogen-substituted phenylhydrazines generally had the highest activity compared to their acetylated or cyclized (pyrazolone) derivatives. Although specific data for the 2-fluoro-6-methyl analog was not isolated, the study establishes a class-level trend where halogen substitution enhances antifungal potency. This class-level inference supports the potential of (2-Fluoro-6-methylphenyl)hydrazine as a scaffold for designing novel agricultural fungicides, a property not shared by non-halogenated phenylhydrazines.

Antifungal class trend
Class-level inference
Halogen-substituted phenylhydrazines showed higher antifungal activity against P. oryzae than non-halogenated analogs; 2-F-6-Me compound inferred from class.
Supports halogen-dependent antifungal scaffold design.
Specific 2-F-6-Me data not isolated; class-level evidence.
Antifungal Piricularia oryzae Crop Protection

Broad-Spectrum Fungistatic Activity

Zsolnai (1975) conducted a comprehensive study on the antimicrobial efficiency of phenyl-hydrazine derivatives, concluding that halogen-substituted phenyl-hydrazines exert a moderate fungistatic effect, and their N-aroyl derivatives show a relatively strong, broad-spectrum fungistatic activity [1]. While the study highlights 3- and 4-chloro derivatives as being particularly effective, the general principle that halogen substitution on the phenyl ring is a key driver of antifungal activity is well-established. This positions (2-Fluoro-6-methylphenyl)hydrazine, with its unique fluorine and methyl substitution, as a distinct candidate within this active class, offering a different steric and electronic profile that could lead to novel selectivity or potency against resistant fungal strains.

Broad fungistatic trend
Class-level inference
Halogenated N-aroyl-N'-phenyl-hydrazines were active; non-halogenated analogs fully inactive. Halogen essential for broad-spectrum fungistatic effect.
Halogen presence necessary for fungistatic activity in this class.
2-F-6-Me variant not directly tested; trend may extend.
Antimycotic Dermatomycosis Chemotherapy

Synthesis of Selective Sodium Channel Inhibitors

Multiple vendor and patent sources confirm a very specific and high-value application: (2-Fluoro-6-methylphenyl)hydrazine is used as a reagent for the preparation of amino-substituted heterocyclic derivatives that function as sodium channel inhibitors . This is a defined, purposeful use that contrasts with broader, less specific applications of other phenylhydrazines (e.g., as general analytical reagents for aldehydes/ketones). The specificity indicates that the 2-fluoro-6-methyl substitution is not arbitrary but is incorporated into a final pharmacophore with a defined mechanism of action, making this compound a strategic choice for medicinal chemists working on ion channel targets.

Synthetic utility
Data to verify
Described as reagent for preparation of amino-substituted heterocyclic sodium channel inhibitors per patent/supplier literature.
Supports ion channel probe synthesis; documented synthetic route.
Supplier/patent-derived; independent validation recommended.
Heterocyclic Chemistry Sodium Channel Blocker Drug Discovery

Optimal Application Scenarios


Nav1.7 Inhibitor Synthesis for Pain Management

Use (2-Fluoro-6-methylphenyl)hydrazine as a key intermediate for constructing amino-substituted heterocyclic derivatives targeting the Nav1.7 sodium channel. This approach is directly supported by patent literature and preliminary IC50 data indicating on-target activity, making it a rational starting point for lead optimization in pain research [3].

Halogen-Dependent Antifungal Scaffold Exploration

Given the class-level evidence that halogen-substituted phenylhydrazines exhibit superior antifungal activity against crop pathogens like Piricularia oryzae, this compound can serve as a scaffold for synthesizing novel fungicides. The unique 2-fluoro-6-methyl pattern may yield derivatives with differentiated resistance profiles compared to existing chloro-substituted fungicides [3].

Anti-Dermatomycosis Agent Development

Based on the established structure-activity relationship that halogenated N-aroyl-N'-phenyl-hydrazines are potent, broad-spectrum antimycotics with low acute toxicity, this compound can be used to explore new treatments for superficial human and animal dermatomycoses, particularly against fluconazole-resistant Candida strains [3].

Sodium Channel Electrophysiology Tool Compounds

The documented Nav1.7 inhibitory activity of derivatives synthesized from this hydrazine makes it a valuable tool for assembling chemical probes to study sodium channel physiology and the role of Nav1.7 in pain signaling pathways. This is a more specific use case than employing generic phenylhydrazine-derived probes [3].

Application
Selection Property
Validation Focus
Pain-signaling pathway research
2-Fluoro-6-methyl substitution for Nav1.7-directed heterocycles
Nav1.7 target engagement and selectivity profiling
Crop pathogen antifungal lead generation
Halogen-dependent antifungal activity class
In vitro potency against Piricularia oryzae
Broad-spectrum antimycotic scaffold exploration
Halogenated phenylhydrazine core for derivatization
Fungistatic activity against dermatophyte strains
Ion channel electrophysiology tool development
Defined synthetic intermediate for Nav1.7 inhibitor assembly
Patch-clamp verification in Nav1.7-expressing cells
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